1,1,1-Trifluoro-4-(methylthio)butan-2-one
Description
1,1,1-Trifluoro-4-(methylthio)butan-2-one (C₅H₇F₃OS) is a fluorinated ketone derivative featuring a methylthio (-SCH₃) substituent at the fourth carbon position. This compound is identified in the literature with the molecular weight of 172.17 g/mol and is structurally related to other trifluoromethyl ketones, which are notable for their electron-withdrawing properties and applications in organic synthesis and pharmaceutical intermediates . Its CAS Registry Number® is referenced as 172170-14-3 (formatted as 172,17014 in ). The methylthio group imparts distinct reactivity, particularly in nucleophilic substitution and oxidation reactions, making it a versatile building block in synthetic chemistry.
Properties
Molecular Formula |
C5H7F3OS |
|---|---|
Molecular Weight |
172.17 g/mol |
IUPAC Name |
1,1,1-trifluoro-4-methylsulfanylbutan-2-one |
InChI |
InChI=1S/C5H7F3OS/c1-10-3-2-4(9)5(6,7)8/h2-3H2,1H3 |
InChI Key |
UCBYLYNBOGCFJV-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-4-(methylthio)butan-2-one typically involves the introduction of trifluoromethyl and methylthio groups into a butanone structure. One common method involves the reaction of 1,1,1-trifluoroacetone with a methylthiolating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of 1,1,1-Trifluoro-4-(methylthio)butan-2-one may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-4-(methylthio)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl and methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,1,1-Trifluoro-4-(methylthio)butan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-4-(methylthio)butan-2-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The methylthio group can participate in various biochemical reactions, potentially affecting enzyme activity and signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and molecular properties of 1,1,1-Trifluoro-4-(methylthio)butan-2-one and related compounds:
Reactivity and Functional Group Influence
- Methylthio (-SCH₃) vs. Methylsulfonyl (-SO₂CH₃): The methylthio group in 1,1,1-Trifluoro-4-(methylthio)butan-2-one is susceptible to oxidation, forming the sulfonyl derivative (1,1,1-Trifluoro-4-(methylsulfonyl)butan-2-one). The sulfonyl group enhances electrophilicity but reduces nucleophilic reactivity compared to the thioether .
- Amino (-NHPh) vs. Hydroxyphenyl (-C₆H₄OH): The phenylamino derivative (CAS 176722-51-3) exhibits amine-related reactivity, such as participation in Schiff base formation, while the hydroxyphenyl analog (CAS 117896-99-8) is redox-active and used in ROS-responsive probes .
Physical Properties and Stability
- Volatility and Odor: 4-Methylthio-2-butanone (a structural analog) is described as a colorless to pale yellow liquid with a sulfurous, vegetable-like odor, suggesting similar physical traits for the trifluorinated derivative .
- Thermal Stability: Sulfur-containing fluorinated compounds generally exhibit lower thermal stability compared to their oxygenated counterparts. For example, 1,1,1-Trifluoro-4-(2-thienyl)-4-mercapto-3-buten-2-one has a reported sublimation enthalpy of 95.1 kJ/mol, indicative of moderate stability .
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